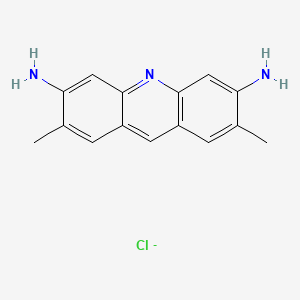

Hydroquinidine4-chlorobenzoate

Description

Contextualization within Cinchona Alkaloid Ligand Research

Cinchona alkaloids, natural products isolated from the bark of the Cinchona tree, have a privileged position in the field of asymmetric catalysis. researchgate.netthieme-connect.com These molecules and their derivatives are renowned for their effectiveness as catalysts and ligands in a vast array of stereoselective reactions. researchgate.netrsc.orgdovepress.com Research in this area focuses heavily on modifying the natural alkaloid structure to fine-tune reactivity and selectivity. researchgate.netrsc.org

Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818) is a key example of such a modification, where the hydroxyl group at the C9 position of hydroquinidine is esterified. This modification is crucial as the C9 hydroxyl is known to be vital for achieving high enantioselectivity in many reactions. researchgate.net The development of an extensive library of Cinchona alkaloid derivatives, including esters like the 4-chlorobenzoate, has been a central theme in organocatalysis research. thieme-connect.com These derivatives, often called "chiral catalysts," "privileged ligands," or "chiral modifiers," are compared based on their performance in benchmark reactions. chemicalbook.comresearchgate.net

For instance, in the asymmetric dihydroxylation of certain olefins, the performance of Hydroquinidine 4-chlorobenzoate has been compared to other prominent Cinchona-derived ligands like Hydroquinidine 9-phenanthryl ether and Hydroquinidine 4-methyl-2-quinolyl ether, with the phenanthryl ether derivative often showing superior enantioselectivity. orgsyn.org Similarly, its efficacy is often benchmarked against bis-cinchona alkaloid ligands such as (DHQD)₂PHAL, which can provide higher enantiomeric excesses in reactions like the dihydroxylation of trans-stilbene (B89595). nih.govresearchgate.net These comparative studies are fundamental to understanding the structure-activity relationship and to the rational design of new, more effective catalysts. mit.edu

Significance as a Chiral Catalyst/Modifier in Asymmetric Reactions

The primary significance of Hydroquinidine 4-chlorobenzoate lies in its application as a chiral ligand in metal-catalyzed asymmetric reactions and as an organocatalyst. It is particularly famous for its use in the Sharpless Asymmetric Dihydroxylation (AD). nih.govgoogle.comgoogle.com In this reaction, the alkaloid ligand coordinates to osmium tetroxide, forming a chiral catalytic complex that can stereoselectively add two hydroxyl groups across a double bond. mit.edugoogle.com The use of pseudoenantiomeric pairs, such as hydroquinine (B45883) and hydroquinidine derivatives, allows for the synthesis of either enantiomer of the diol product. google.com

The effectiveness of Hydroquinidine 4-chlorobenzoate is demonstrated in various transformations:

Asymmetric Dihydroxylation (AD): It has been successfully used as a ligand in the OsO₄-catalyzed dihydroxylation of olefins like trans-stilbene and trans-methyl 4-methoxycinnamate, yielding chiral diols with good to high enantiomeric excess (ee). nih.govgoogle.com For example, the reaction with trans-stilbene yields (R,R)-hydrobenzoin with 85-86% ee. nih.gov

Enantioselective Hydrogenation: The compound has been studied as a chiral modifier for platinum catalysts (Pt/Al₂O₃) in the enantioselective hydrogenation of activated ketones, such as 2,2,2-trifluoroacetophenone (B138007) and ethyl pyruvate (B1213749). researchgate.netresearchgate.netresearchgate.net In some cases, the concentration of the modifier has been shown to invert the sense of enantioselectivity. researchgate.net

Other Asymmetric Additions: Derivatives of Cinchona alkaloids, including esters, are employed as catalysts in a range of other asymmetric addition reactions, such as Michael additions and aldol (B89426) reactions. dovepress.comresearchgate.netmdpi.com

The ability to induce high stereoselectivity makes Hydroquinidine 4-chlorobenzoate a valuable tool for synthesizing complex, enantiomerically pure molecules, which is of paramount importance in medicinal chemistry and materials science. evitachem.com

Historical Development and Evolution of its Applications

The journey of Cinchona alkaloids from traditional remedies to indispensable catalysts in synthetic chemistry is a remarkable one. thieme-connect.com The catalytic properties of these alkaloids were recognized in early studies, but their widespread application in asymmetric synthesis began to flourish with the development of ligand-accelerated catalysis. google.com A pivotal moment was the development of the Sharpless Asymmetric Dihydroxylation in the late 1980s and early 1990s. google.comgoogle.com

This breakthrough established Cinchona alkaloids as highly effective and reliable chiral ligands. Early work identified that modifying the C9-hydroxyl group with aromatic esters, such as the 4-chlorobenzoate, could significantly enhance enantioselectivity for certain classes of olefins. mit.edugoogle.com Patents from this era detail the use of ligands like dihydroquinidine (B8771983) 4-chlorobenzoate in combination with osmium tetroxide and a co-oxidant (like N-methylmorpholine N-oxide) to create a catalytic cycle for dihydroxylating olefins with high enantioselectivity. google.comgoogle.com

Over time, research evolved from simply using the natural alkaloids to creating more sophisticated and specialized derivatives. While first-generation ligands like Hydroquinidine 4-chlorobenzoate proved effective, the quest for even higher selectivity and broader substrate scope led to the development of second-generation ligands, notably the phthalazine (B143731) (PHAL), pyrimidine (B1678525) (PYR), and anthraquinone (B42736) (AQN) diether derivatives. researchgate.netresearchgate.net Despite the advent of these newer ligands, which often provide superior results, Hydroquinidine 4-chlorobenzoate remains a historically significant and commercially available catalyst that continues to be used and studied in various contexts, including in fundamental studies of reaction mechanisms and on solid supports. nih.govcore.ac.ukcardiff.ac.ukacs.org

Detailed Research Findings

Table 1: Application of Hydroquinidine 4-chlorobenzoate in Sharpless Asymmetric Dihydroxylation

| Substrate | Product | Yield | Enantiomeric Excess (ee) | Source(s) |

| trans-Stilbene | (R,R)-Hydrobenzoin | 89% | 85-86% | nih.gov |

| trans-Methyl 4-methoxycinnamate | (2R,3S)-Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate | 53% | 84% | google.com |

Table 2: Comparative Performance of Cinchona Alkaloid Ligands in Asymmetric Dihydroxylation

| Substrate | Ligand | Enantiomeric Excess (ee) | Source(s) |

| 3-Vinyl-1,5-dihydro-2,4-benzodioxepine | Hydroquinidine 9-phenanthryl ether | 97% | orgsyn.org |

| 3-Vinyl-1,5-dihydro-2,4-benzodioxepine | Hydroquinidine 4-methyl-2-quinolyl ether | 61% | orgsyn.org |

| 3-Vinyl-1,5-dihydro-2,4-benzodioxepine | Hydroquinidine 4-chlorobenzoate | 34% | orgsyn.org |

| trans-Stilbene | (DHQD)₂PHAL | 95-96% | nih.gov |

| trans-Stilbene | Hydroquinidine 4-chlorobenzoate | 85-86% | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H15ClN3- |

|---|---|

Molecular Weight |

272.75 g/mol |

IUPAC Name |

2,7-dimethylacridine-3,6-diamine;chloride |

InChI |

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H/p-1 |

InChI Key |

BGLGAKMTYHWWKW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.[Cl-] |

Synonyms |

acridine yellow acridine yellow, mono(-4)-tetrachlorthallate(1-) acridine yellow, monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Chiral Cinchona Based Ligands

Strategies for the Preparation of Hydroquinidine (B1662865) Derivatives

The preparation of hydroquinidine derivatives primarily involves the chemical modification of its key functional groups, with the C(9) hydroxyl group being the most frequent target. Esterification and etherification are the most common strategies employed to introduce a wide variety of substituents at this position, thereby creating new chiral ligands. wiley-vch.de

A straightforward and widely used method is the esterification of the C(9)-OH group. For instance, the target compound, Hydroquinidine 4-chlorobenzoate (B1228818), is synthesized through the reaction of hydroquinidine with a suitable acylating agent like 4-chlorobenzoyl chloride. This reaction attaches the 4-chlorobenzoate group to the C(9) position, altering the steric and electronic properties of the catalyst.

Similarly, ether derivatives are commonly prepared. The synthesis of Hydroquinidine 9-phenanthryl ether involves the etherification of hydroquinidine with 9-bromophenanthrene, typically in the presence of a base. Beyond simple esters and ethers, the C(9) position can be functionalized with a broad spectrum of other groups, including amines, ureas, and thioureas, each imparting unique catalytic properties. dovepress.com These modifications allow for the creation of bifunctional catalysts where one part of the molecule can interact with a nucleophile while the other activates an electrophile. dovepress.com

More complex derivatizations can involve multi-step synthetic sequences. For example, hydroquinidine can be demethylated to hydrocupreidine, which can then undergo further reactions, such as those involving ammonium (B1175870) sulphite, to produce different amino derivatives.

Design Principles for Modifying the C(9) Position and Quinuclidine (B89598) Moiety

The modification of Cinchona alkaloids is a guided process aimed at enhancing their catalytic efficacy. The design principles focus on tuning the steric and electronic environment around the active sites to achieve higher reactivity and enantioselectivity.

Modification at the C(9) Position: The C(9) position is pivotal in creating a "chiral pocket" around the catalytic center. dovepress.com The substituent introduced at the C(9)-OH group, whether it be an ester like 4-chlorobenzoate or a bulky ether like a phenanthryl group, acts as a steric gatekeeper. mit.edu This group physically obstructs one of the potential approach pathways of a substrate, forcing it to bind in a specific orientation and leading to the preferential formation of one enantiomer. dovepress.com Furthermore, the functional group itself can play an active role. For example, urea (B33335) or thiourea (B124793) moieties introduced at C(9) can act as hydrogen-bond donors, activating an electrophilic substrate and bringing it into close proximity with the nucleophile held by the quinuclidine nitrogen. dovepress.comscispace.com The stereochemistry at C(9) is also critical; derivatives with the natural C(9) configuration and their C(9)-epimers can exhibit vastly different or even no catalytic activity for the same reaction, underscoring the importance of the group's spatial orientation. scispace.com

Modification of the Quinuclidine Moiety: The quinuclidine ring contains a tertiary amine that is significantly more basic than the quinoline (B57606) nitrogen. dovepress.com This basic nitrogen is fundamental to the catalytic action of many Cinchona derivatives, as it often serves to activate the nucleophile through deprotonation or hydrogen bonding. dovepress.comrsc.org Therefore, a key design principle involves preserving or tuning this basicity. Blocking this nitrogen, for instance through methylation, can lead to a complete loss of enantioselectivity in certain reactions, demonstrating its essential role. rsc.org Additionally, the quinuclidine nitrogen is crucial for forming quaternary ammonium salts by reacting it with alkyl halides. These "cinchonium" salts are highly effective as chiral phase-transfer catalysts, where the chiral ion-pairing mechanism governs the asymmetric induction. wiley-vch.de

Impact of Structural Modifications on Ligand Properties

Structural modifications to the hydroquinidine scaffold have a profound and direct impact on the resulting ligand's properties and its performance in asymmetric catalysis, influencing enantioselectivity, reaction rates, and even the direction of stereochemical induction.

The choice of the ester or ether group at the C(9) position can dramatically alter the enantiomeric excess (ee) achieved in a reaction. In asymmetric dihydroxylation reactions, for example, different hydroquinidine derivatives yield significantly different levels of stereocontrol. The use of Hydroquinidine 4-chlorobenzoate as a ligand might result in a modest enantiomeric excess, whereas a bulkier ligand like hydroquinidine 9-phenanthryl ether can lead to much higher selectivity under similar conditions. This highlights how the steric and electronic nature of the C(9) substituent fine-tunes the chiral environment.

| Hydroquinidine Derivative | Enantiomeric Excess (% ee) |

|---|---|

| Hydroquinidine 4-chlorobenzoate | 34% |

| Hydroquinidine 9-phenanthryl ether | up to 84% |

This table illustrates the effect of the C(9) substituent on the enantioselectivity of asymmetric dihydroxylation. Data compiled from multiple sources.

Furthermore, in some catalytic systems, the concentration of the modified hydroquinidine ligand can unexpectedly invert the enantioselectivity. For the hydrogenation of ethyl pyruvate (B1213749) using Hydroquinidine 4-chlorobenzoate as a modifier on a Pt/Al₂O₃ catalyst, low concentrations favor the formation of the (S)-enantiomer, while higher concentrations lead to an excess of the (R)-enantiomer. researchgate.net This complex behavior suggests that multiple interaction modes between the catalyst, substrate, and modifier may be at play, dependent on surface coverage. researchgate.net

| Modifier Concentration | Enantiomeric Excess (% ee) | Preferred Enantiomer |

|---|---|---|

| Low (0.85 mM g⁻¹cat) | 15% | (S) |

| High (8.5 mM g⁻¹cat) | 17% | (R) |

This table shows the inversion of enantioselectivity based on modifier concentration. researchgate.netresearchgate.net

The introduction of bifunctional groups, such as squaramide or thiourea moieties that combine a hydrogen-bonding donor with the basic quinuclidine amine, creates highly efficient organocatalysts. The combination of a hydroquinidine skeleton with a squaramide unit has been shown to significantly improve enantioselectivity in certain carbene insertion reactions compared to simpler organocatalysts. nih.gov The pseudoenantiomeric relationship between hydroquinidine and its counterpart, hydroquinine (B45883), is a powerful tool, as their respective derivatives often yield opposite enantiomers of the product with comparable high efficiency, providing access to either chiral outcome by selecting the appropriate alkaloid base. nih.govnih.gov

Stereoselective Catalytic Applications of Hydroquinidine 4 Chlorobenzoate

Asymmetric Dihydroxylation (ADH) Reactions

Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818) is utilized as a chiral ligand in the osmium-catalyzed asymmetric dihydroxylation (ADH) of olefins. google.comgoogle.com This reaction converts prochiral olefins into chiral vicinal diols, which are important building blocks in organic synthesis. The ligand accelerates the reaction and controls the stereochemical outcome. google.comgoogle.com

Substrate Scope and Diastereoselectivity Control

The application of Hydroquinidine 4-chlorobenzoate as a ligand has been documented for several olefin substrates. In the Sharpless asymmetric dihydroxylation of trans-stilbene (B89595), the use of Hydroquinidine 4-chlorobenzoate, referred to as (DHAD)CLB, resulted in the formation of (R,R)-hydrobenzoin with an enantiomeric excess (ee) of 85-86%. nih.gov

However, its effectiveness can be substrate-dependent. When used in the dihydroxylation of 3-vinyl-1,5-dihydro-3H-2,4-benzodioxepine, Hydroquinidine 4-chlorobenzoate yielded the product with a modest 34% ee. orgsyn.orgorgsyn.org This was notably lower than other dihydroquinidine (B8771983) derivatives like Dihydroquinidine 9-O-(9'-phenanthryl) ether, which achieved higher enantioselectivity under similar conditions. orgsyn.orgorgsyn.org The ligand is also generally applicable to cis-disubstituted olefins. google.com

| Substrate | Ligand | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| trans-Stilbene | Hydroquinidine 4-chlorobenzoate ((DHAD)CLB) | (R,R)-hydrobenzoin | 86% | nih.gov |

| 3-vinyl-1,5-dihydro-3H-2,4-benzodioxepine | Hydroquinidine 4-chlorobenzoate | (S)-diol | 34% | orgsyn.orgorgsyn.org |

Influence on Facial Selectivity in Olefin Dihydroxylation

The stereochemical outcome of the asymmetric dihydroxylation is dictated by the choice of the cinchona alkaloid ligand. Ligands derived from dihydroquinidine (DHQD), such as Hydroquinidine 4-chlorobenzoate, and those from its pseudoenantiomer dihydroquinine (DHQ) direct the oxidation to opposite faces of the olefin. The use of dihydroquinidine ester ligands like Hydroquinidine 4-chlorobenzoate generally results in the formation of diols with an R or R,R configuration. google.com This predictable facial selectivity is a cornerstone of the Sharpless ADH methodology, allowing for the targeted synthesis of a specific enantiomer of the diol product.

Optimization of Reaction Conditions and Catalyst Loading

The catalytic asymmetric dihydroxylation reaction is typically performed using a catalytic amount of an osmium-containing compound, such as osmium tetroxide (OsO₄), with a stoichiometric amount of a co-oxidant. google.comgoogle.com N-methylmorpholine N-oxide (NMO) is a commonly used co-oxidant in this process. google.com The reaction is generally carried out in a solvent system, with mixtures like acetone (B3395972) and water being frequently employed. google.comgoogle.com The components, including the olefin, chiral ligand, oxidant, solvent, water, and osmium source, can be combined sequentially or simultaneously. google.comgoogle.com For certain reactions, cooling the mixture to approximately 0°C is preferred. google.com The concentration of the chiral ligand can range from 0.01 M to 2.0 M. google.com

Enantioselective Heterogeneous Hydrogenation Reactions

Hydroquinidine 4-chlorobenzoate is also employed as a chiral modifier for heterogeneous metal catalysts, particularly platinum, in the enantioselective hydrogenation of prochiral ketones. researchgate.netresearchgate.net This modification of the catalyst surface creates a chiral environment that enables the differentiation between the two faces of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Hydrogenation of Prochiral Ketones (e.g., Ethyl Pyruvate (B1213749), Trifluoroacetophenone)

The enantioselective hydrogenation of ethyl pyruvate using a platinum catalyst (e.g., Pt/γ-Al2O3 or Pt/SiO2) modified with Hydroquinidine 4-chlorobenzoate exhibits a unique dependency on the modifier concentration. researchgate.netresearchgate.net At low modifier concentrations, the hydrogenation preferentially yields (S)-ethyl lactate (B86563), whereas at higher concentrations, an inversion of enantioselectivity is observed, leading to the formation of (R)-ethyl lactate as the major product. researchgate.netresearchgate.net This phenomenon, where the chirality of the product is inverted solely by changing the modifier concentration, is a significant finding in the field. researchgate.net

| Substrate | Catalyst System | Modifier Concentration | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl Pyruvate | Pt/SiO₂ modified with Hydroquinidine 4-chlorobenzoate | Low (0.85 mM g⁻¹cat) | (S)-ethyl lactate | 15% | researchgate.netcore.ac.uk |

| Ethyl Pyruvate | Pt/SiO₂ modified with Hydroquinidine 4-chlorobenzoate | High (8.5 mM g⁻¹cat) | (R)-ethyl lactate | 17% | researchgate.netcore.ac.uk |

| 2,2,2-Trifluoroacetophenone (B138007) (TFAP) | Pt-alumina modified with Hydroquinidine 4-chlorobenzoate | Not specified | (S)- or (R)-1-phenyl-2,2,2-trifluoroethanol | Low to Medium | researchgate.netacs.org |

Solvent Effects on Enantioselectivity

The choice of solvent plays a crucial role in the enantioselective hydrogenation of ketones modified by Cinchona alkaloids, influencing both reaction rates and enantioselectivities. researchgate.netacs.org Studies on the hydrogenation of 2,2,2-trifluoroacetophenone (TFAP) using catalysts modified with Hydroquinidine 4-chlorobenzoate and related compounds have been conducted in a variety of solvents. These include toluene, 2-propanol, acetic acid, and dichloromethane. researchgate.netacs.orgcapes.gov.br Research has established relationships between the solvent, the structure and concentration of the chiral modifier, and the stereochemical outcome of the reaction. researchgate.netacs.org In some cases, a change in solvent has been shown to cause a complete inversion of enantioselectivity. researchgate.net

Role of Catalyst Support (e.g., Pt/SiO2, Pt/Al2O3) and Promoter Additives

The efficacy of hydroquinidine 4-chlorobenzoate as a chiral modifier in heterogeneous catalysis is significantly influenced by the nature of the catalyst support. catalysis.blog Supports provide a high surface area for the dispersion of the active metal particles, such as platinum (Pt), and can modulate the electronic properties and stability of the catalyst. catalysis.blogacs.org The most commonly studied supports for Pt-catalyzed enantioselective hydrogenations modified by cinchona alkaloids, including hydroquinidine 4-chlorobenzoate, are alumina (B75360) (Al2O3) and silica (B1680970) (SiO2). acs.orgresearchgate.net

Promoter additives are substances added in small quantities to a catalyst to improve its activity, selectivity, or stability. In the context of hydroquinidine 4-chlorobenzoate modified catalysis, promoters can alter the surface morphology of the metal catalyst. One study investigated the effect of bismuth ions (Bi³⁺) as a promoter additive on a Pt/SiO2 catalyst used for the gas-phase hydrogenation of ethyl pyruvate. researchgate.net It was found that the addition of Bi³⁺, which is believed to adsorb preferentially on high-energy surface sites like corners and step edges, systematically decreased the degree of enantio-inversion until the effect was eliminated. researchgate.net This suggests that the promoter directly impacts the sites responsible for the inversion phenomenon by altering the nature of the interaction between the substrate and the chiral modifier on the catalyst surface. researchgate.net

Investigation of Enantio-inversion Phenomena Based on Modifier Concentration

A remarkable characteristic observed in the application of hydroquinidine 4-chlorobenzoate as a chiral modifier is the phenomenon of enantio-inversion, where the stereochemical outcome of a reaction is reversed simply by changing the concentration of the modifier. researchgate.net This has been documented in the enantioselective hydrogenation of ethyl pyruvate over both Pt/Al2O3 and Pt/SiO2 catalysts. researchgate.netresearchgate.net

In the hydrogenation of ethyl pyruvate using a Pt/γ-Al2O3 catalyst modified with hydroquinidine 4-chlorobenzoate, a distinct switch in enantioselectivity occurs as the modifier concentration is varied. researchgate.net At low concentrations of the modifier, the reaction preferentially yields (S)-ethyl lactate. researchgate.netcardiff.ac.uk However, as the concentration of hydroquinidine 4-chlorobenzoate is increased, a complete reversal of stereochemistry is observed, with (R)-ethyl lactate becoming the major product. researchgate.net This was reported as the first instance of enantio-inversion being induced solely by a change in the concentration of the chiral modifier. researchgate.net

Similar results were obtained in the gas-phase hydrogenation of ethyl pyruvate over a 2.5% Pt/SiO2 catalyst. researchgate.net At a low modifier concentration (0.85 mM g⁻¹cat), the reaction produced (S)-ethyl lactate with a 15% enantiomeric excess (ee). researchgate.netua.es Conversely, increasing the modifier concentration to 8.5 mM g⁻¹cat resulted in the formation of (R)-ethyl lactate with a 17% ee. researchgate.netua.es This inversion highlights the complex interplay between the modifier, substrate, and catalyst surface. The proposed mechanism suggests that at different concentrations, the modifier may adopt different adsorption geometries or form different types of active sites, each favoring the formation of an opposite enantiomer. researchgate.netresearchgate.net Studies suggest that the carbonyl group of the ester linkage at the C(9) position of the hydroquinidine derivative is crucial for this observed inversion of enantioselectivity. researchgate.net

The following table summarizes the research findings on the enantio-inversion phenomenon.

| Catalyst System | Substrate | Modifier Concentration | Major Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pt/γ-Al2O3 | Ethyl Pyruvate | Low | (S)-ethyl lactate | Not specified | researchgate.net |

| Pt/γ-Al2O3 | Ethyl Pyruvate | High | (R)-ethyl lactate | Not specified | researchgate.net |

| 2.5% Pt/SiO2 | Ethyl Pyruvate | 0.85 mM g⁻¹cat | (S)-ethyl lactate | 15% | researchgate.net |

| 2.5% Pt/SiO2 | Ethyl Pyruvate | 8.5 mM g⁻¹cat | (R)-ethyl lactate | 17% | researchgate.net |

Mechanistic Insights into Chiral Induction and Catalytic Cycles

Proposed Models for Substrate-Ligand-Catalyst Interactions

The mechanism of enantiodifferentiation is understood through models that describe the formation of a transient diastereomeric complex involving the substrate, the chiral modifier (Hydroquinidine 4-chlorobenzoate), and the catalyst surface or active site. It is within this complex that the stereochemical outcome of the reaction is determined.

A prevalent mechanistic hypothesis involves a two-point binding interaction between the chiral modifier and the substrate. researchgate.net This model suggests that for high enantioselectivity, a precise geometric fit is necessary, where the cinchona alkaloid and the substrate are simultaneously bound to the catalyst. researchgate.net In the context of ketone hydrogenation on a platinum surface, the alkaloid adsorbs onto the metal primarily through its quinoline (B57606) ring system. The substrate, in turn, also adsorbs onto the surface. The chiral induction arises from a specific interaction between the adsorbed modifier and the adsorbed substrate. It is proposed that an adsorbed two-point bonded interaction between the reactant and the chiral modifier is responsible for high enantiomeric excesses. researchgate.net

Non-covalent interactions are fundamental to the mechanism of chiral induction. Hydrogen bonding, in particular, is a key feature of the proposed models. mdpi.com In many systems, a protonated form of the adsorbed modifier, specifically involving the quinuclidine (B89598) nitrogen, is thought to interact with the carbonyl group of the substrate (e.g., an α-ketoester). acs.org This interaction helps to stabilize a half-hydrogenated intermediate, guiding the subsequent addition of hydrogen and thus controlling the stereochemistry. acs.org

Kinetic Studies and Rate-Determining Steps in Asymmetric Catalysis

Kinetic investigations provide crucial insights into the reaction mechanism and the role of the chiral modifier. In the well-studied enantioselective hydrogenation of α-ketoesters on cinchona-modified platinum catalysts, kinetic models reveal a significant shift in the rate-determining step upon the addition of the modifier. acs.org

For the unmodified reaction on a bare platinum surface, the rate-determining step is typically the addition of the first hydrogen atom to the adsorbed substrate. acs.org However, in the presence of a chiral modifier like Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818), the mechanism changes. A modified active site is formed by the adsorption of the alkaloid molecule. acs.org This modified site interacts with the substrate to form a stabilized intermediate. For the reaction pathway that leads to the preferred enantiomer, the rate-determining step becomes the addition of the second hydrogen atom to this stabilized complex. acs.org This change in the rate-limiting step is linked to the observed rate acceleration and the phenomenon of enantiodiscrimination. acs.org Kinetic isotope effect studies have confirmed the involvement of hydrogen in the rate-determining step for both modified and unmodified reactions. researchgate.net

Steric and Electronic Effects Governing Enantiodifferentiation

Both steric and electronic factors of the substrate and the modifier are critical in governing the degree and sense of enantiodifferentiation. The size and electronic properties of substituents on both molecules can lead to favorable attractive interactions or unfavorable steric repulsions within the transition state assembly.

A drop in catalytic conversion when using Hydroquinidine 4-chlorobenzoate in certain reactions has been attributed to the catalyst's high steric hindrance. mdpi.com Similarly, the steric size of α-ketoester substrates has been shown to affect the magnitude of the enantiomeric excess in hydrogenation reactions. researchgate.net Electronic effects are also powerful; for example, the strongly electron-withdrawing trifluoromethyl group (CF3) on a substrate can exert a significant directing effect on the stereochemical outcome. researchgate.net

A remarkable manifestation of these effects is the inversion of enantioselectivity observed in the hydrogenation of ethyl pyruvate (B1213749) on a Pt/γ-Al2O3 catalyst modified with Hydroquinidine 4-chlorobenzoate. researchgate.net This phenomenon, where the preferred enantiomer switches from (S) to (R) simply by increasing the modifier concentration, highlights the delicate balance of interactions. researchgate.netresearchgate.net At low concentrations, one mode of interaction dominates, while at higher surface coverages, different substrate-modifier or modifier-modifier interactions lead to a diastereomeric transition state of opposite chirality being favored.

Table 1: Effect of Hydroquinidine 4-chlorobenzoate Concentration on the Enantioselective Hydrogenation of Ethyl Pyruvate

| Modifier Concentration | Product Configuration | Enantiomeric Excess (ee) |

| Low (0.85 mM g⁻¹cat) | (S)-ethyl lactate (B86563) | 15% |

| High (8.5 mM g⁻¹cat) | (R)-ethyl lactate | 17% |

Data sourced from a study on gas-phase hydrogenation over 2.5% Pt/SiO2. researchgate.net

Influence of the Quinine (B1679958) Skeleton and Ester Linkage on Stereocontrol

The specific structure of Hydroquinidine 4-chlorobenzoate is integral to its function. The rigid, bicyclic quinuclidine portion of the quinine skeleton provides a well-defined three-dimensional framework. The stereogenic centers on this skeleton, particularly at the C8 and C9 positions, are responsible for creating the chiral environment.

The substituent at the C9-hydroxyl position is known to be crucial for stereocontrol. Replacing the hydroxyl group with other functionalities dramatically alters the catalytic performance. Research has demonstrated that the ester linkage in Hydroquinidine 4-chlorobenzoate plays a pivotal role. Specifically, in the hydrogenation of ethyl pyruvate, studies suggest that the carbonyl group of the 4-chlorobenzoate ester linkage at the C9 position is a necessary feature to induce the observed inversion of enantioselectivity as a function of modifier concentration. researchgate.net This indicates a direct electronic or steric involvement of the ester moiety in the diastereomeric transition state, an interaction distinct from that provided by the simple hydroxyl group found in the parent hydroquinidine. This highlights how modifications to the cinchona alkaloid framework can be used to fine-tune catalytic activity and selectivity.

Advanced Structural Characterization for Mechanistic Elucidation

X-ray Crystallography for Solid-State Conformation and Packing

Research combining X-ray studies, Nuclear Magnetic Resonance (NMR) coupling constants, and molecular mechanics calculations has been performed on derivatives like dihydroquinidine (B8771983) p-chlorobenzoate. mit.edu These studies reveal that the quinuclidine (B89598) ring system is twisted, deviating by 20-25 degrees from a fully eclipsed conformation. mit.edu This twist is considered a significant feature that may influence the transfer of asymmetry from the catalyst to the substrate. mit.edu

Furthermore, conformational studies on dihydroquinidine and its derivatives have identified four key minimum energy conformers that describe the spatial relationship between the quinoline (B57606) and quinuclidine moieties. pnas.org These conformations are dictated by rotation around the C9-C4' and C9-C8 bonds and are crucial for defining the shape of the chiral pocket. pnas.orgnih.gov In the solid state, a catalyst will adopt one of these low-energy conformations. For instance, X-ray crystallography revealed that the related derivative DHQD-PHN adopts a gauche-open conformation in its crystal structure. pnas.orgpnas.org The conformation of hydroquinidine (B1662865) derivatives is fundamental to their application, such as in the Sharpless asymmetric dihydroxylation, where the ligand's three-dimensional structure creates a binding pocket that orients the olefin substrate for stereoselective attack by the osmium tetroxide reagent. clockss.org

Table 1: Key Low-Energy Conformers of Dihydroquinidine Derivatives This interactive table summarizes the four principal conformers identified for dihydroquinidine derivatives through computational and experimental studies. pnas.org

| Conformer Name | Description |

| app-closed | "anti-periplanar closed" conformation. |

| app-open | "anti-periplanar open" conformation. |

| gauche-closed | A "gauche" relationship with a closed conformation. |

| gauche-open | A "gauche" relationship with an open conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Interactions

While X-ray crystallography provides a solid-state picture, NMR spectroscopy is the premier technique for probing the structure, dynamics, and interactions of hydroquinidine 4-chlorobenzoate (B1228818) in the solution phase, which is more representative of typical reaction conditions.

NMR studies on quinidine-derived catalysts have been instrumental in mapping the interactions between the catalyst and various substrates. acs.org For instance, in organocatalytic reactions, the quinuclidine nitrogen of the alkaloid scaffold is known to function as a general base or a nucleophile. nih.govacs.org Spectroscopic investigations have shown that substrates like aldehydes can interact strongly with the quinuclidine moiety of the catalyst. acs.org This binding, often involving the formation of a hydrogen-bonding complex, activates the substrate for the subsequent chemical transformation. nih.gov

Studies with Chiral Shift Reagents

While specific studies detailing the use of chiral shift reagents with hydroquinidine 4-chlorobenzoate are not prominent in recent literature, this technique is a powerful general method for analyzing chiral molecules. Chiral shift reagents, typically lanthanide complexes, can be added to a solution of a chiral compound to induce separation in the NMR signals of its enantiomers or to probe the stereochemistry of ligand-substrate complexes. For a catalyst like hydroquinidine 4-chlorobenzoate, this method could be used to study its interaction with chiral substrates, providing information on the formation and relative stability of diastereomeric complexes in solution.

Dynamics of Ligand-Substrate Complex Formation

The conformational flexibility of cinchona alkaloids is a key aspect of their catalytic function. nih.gov Unlike the static picture from crystallography, NMR studies reveal that derivatives like hydroquinidine 4-chlorobenzoate are conformationally dynamic in solution, readily adopting several of the low-energy conformations (app-closed, app-open, etc.). pnas.orgpnas.org The equilibrium between these conformers can be influenced by the solvent and the presence of a substrate.

Kinetic and spectroscopic analyses of reactions catalyzed by cinchona alkaloids confirm the formation of catalyst-substrate complexes as key steps in the reaction mechanism. nih.govacs.org NMR titration experiments, where a substrate is incrementally added to a solution of the catalyst, can monitor changes in the chemical shifts of both the catalyst and substrate protons. These chemical shift perturbations provide direct evidence of complex formation and can be used to map the specific binding sites. acs.orgmdpi.com For example, studies have confirmed that substrates can form a bridge between different functional groups on the catalyst, highlighting the cooperative nature of the binding. acs.org This dynamic interaction is crucial for understanding phenomena such as the inversion of enantioselectivity observed in some reactions, where the preferred product chirality changes with the concentration of the hydroquinidine 4-chlorobenzoate modifier. researchgate.netresearchgate.net

Table 2: Summary of NMR-Observed Interactions for Cinchona Alkaloid Catalysts This table outlines the key interactions and dynamic behaviors of cinchona alkaloid derivatives in solution as determined by NMR spectroscopy.

| Interacting Moiety | Observation | Significance |

| Quinuclidine Nitrogen | Strong interaction with electrophilic substrates (e.g., aldehydes). acs.org | Acts as a Lewis base or general base to activate the substrate. nih.gov |

| Aromatic Rings | Can engage in π-π stacking with aromatic substrates. | Orients the substrate within the chiral pocket. |

| Full Scaffold | Exists in a dynamic equilibrium between multiple low-energy conformers in solution. pnas.orgpnas.org | Allows the catalyst to adapt to different substrates; the population of conformers can be shifted upon substrate binding. nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Ligand Design

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is exceptionally sensitive to the chiral three-dimensional structure of molecules. nih.gov These methods are invaluable for studying the conformation of hydroquinidine 4-chlorobenzoate in solution and for understanding the electronic properties that govern its interactions.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly dependent on the molecule's stereochemistry and conformation. When a ligand like hydroquinidine 4-chlorobenzoate binds to a substrate, it can induce a CD signal in the substrate's absorption bands (an induced CD), which provides direct evidence of binding and can give geometric information about the resulting complex. nih.govnih.gov

Studies on the parent cinchona alkaloids, quinine (B1679958) and quinidine (B1679956), demonstrate the power of these techniques. VCD experiments in solution have shown that quinidine populates additional conformations that are not observed for its pseudo-enantiomer, quinine, highlighting subtle but critical differences in their conformational landscapes. acs.org This conformational behavior is directly linked to their efficacy as chiral ligands. The design of effective ligands relies on creating a well-defined chiral pocket, and chiroptical methods provide a direct probe of the conformational preferences that shape this pocket in solution. nih.govcreative-proteomics.com Furthermore, CD spectra can be used to monitor the formation of supramolecular structures and to confirm that the chirality of the catalyst is successfully transferred to an assembly or complex. researchgate.net

Table 3: Applications of Chiroptical Spectroscopy in Cinchona Alkaloid Analysis This table summarizes how chiroptical techniques are applied to understand the structure and function of chiral ligands like hydroquinidine 4-chlorobenzoate.

| Technique | Information Gained | Relevance to Ligand Design |

| Circular Dichroism (CD) | Probes electronic transitions and overall molecular chirality. nih.gov | Used to confirm absolute configuration and study catalyst-substrate binding through induced CD signals. nih.govnih.gov |

| Vibrational CD (VCD) | Provides detailed information on conformational populations in solution. acs.org | Reveals subtle differences in the solution-phase conformational equilibria between different ligands, aiding in the selection of the most effective catalyst. acs.org |

| Optical Rotation (OR) | A fundamental measure of a compound's chirality. sigmaaldrich.com | Used routinely for quality control and as a parameter in computational studies to correlate structure with chiroptical properties. nih.gov |

Computational and Theoretical Studies in Asymmetric Catalysis

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions, including those involving Cinchona alkaloid derivatives. nih.gov DFT calculations allow for the detailed analysis of transition states, providing insights into the energetic barriers of reaction pathways and the origins of enantioselectivity.

In the context of asymmetric catalysis by Cinchona alkaloids, DFT studies typically focus on locating the transition state structures for the formation of both the major and minor enantiomers. By comparing the calculated activation energies, researchers can predict the enantiomeric excess of a reaction and identify the key non-covalent interactions that stabilize the favored transition state. These interactions often include hydrogen bonding between the catalyst and the substrates, as well as steric hindrance that destabilizes competing pathways.

For Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818), a hypothetical DFT study on its-catalyzed Michael addition could yield data such as that presented in the illustrative table below. Such a study would model the interaction of the catalyst with the Michael donor and acceptor to locate the transition states leading to the (R) and (S) products. The difference in the Gibbs free energy of activation (ΔΔG‡) would then be correlated with the experimentally observed enantioselectivity.

| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy of Activation (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| TS-(R) | -1234.5678 | 20.5 | Hydrogen bond (OH---O=C), π-π stacking |

| TS-(S) | -1234.5650 | 22.3 | Hydrogen bond (OH---O=C) |

Molecular Dynamics (MD) Simulations of Catalytic Intermediates

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of catalyst-substrate complexes and catalytic intermediates over time. While DFT calculations provide static pictures of energy minima and transition states, MD simulations can reveal the conformational flexibility of the catalyst and the dynamic interplay of intermolecular forces in solution.

In the study of Cinchona alkaloid-catalyzed reactions, MD simulations can be employed to explore the conformational landscape of the catalyst and its complexes with substrates. This is particularly important for flexible molecules like Hydroquinidine 4-chlorobenzoate, where different conformers may exhibit varying catalytic activities. MD simulations can help identify the most stable and catalytically active conformations, as well as the role of the solvent in mediating catalyst-substrate interactions. The insights gained from MD simulations can complement the findings from DFT calculations to provide a more complete picture of the catalytic cycle.

An illustrative example of data from an MD simulation study of a Hydroquinidine 4-chlorobenzoate-substrate complex is shown in the table below. This hypothetical data highlights key metrics that could be extracted from such a simulation.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation. |

| RMSD of Catalyst Backbone | 1.5 ± 0.3 Å | Indicates the stability of the catalyst's overall structure. |

| Average H-bond Distance (Catalyst-Substrate) | 2.1 ± 0.2 Å | Characterizes a key intermolecular interaction. |

| Solvent Accessible Surface Area (SASA) of Active Site | 150 ± 20 Ų | Measures the exposure of the catalytic site to the solvent. |

Docking Studies of Substrate-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of asymmetric catalysis, docking studies can be used to model the interaction between the catalyst (ligand) and the substrates. This approach can provide valuable insights into the binding modes that lead to the observed stereoselectivity.

For a catalyst like Hydroquinidine 4-chlorobenzoate, docking studies would involve generating a 3D model of the catalyst and then computationally "docking" the substrate molecules into its active site. The resulting poses are then scored based on a scoring function that estimates the binding affinity. By analyzing the top-scoring poses, it is possible to identify the binding orientations that are most likely to lead to the desired product and to understand the specific interactions that stabilize these orientations.

A hypothetical docking study of Hydroquinidine 4-chlorobenzoate with a prochiral substrate could generate results as summarized in the illustrative table below. This table shows how different binding poses could be ranked based on their predicted binding energies and the key interactions involved.

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Intermolecular Interactions | Predicted Stereochemical Outcome |

|---|---|---|---|

| 1 | -8.5 | H-bond to quinoline (B57606) N, van der Waals with chlorobenzoyl | (R)-enantiomer |

| 2 | -7.2 | H-bond to quinoline N | (S)-enantiomer |

| 3 | -6.8 | van der Waals with quinuclidine (B89598) cage | (S)-enantiomer |

Prediction of Enantioselectivity and Reaction Pathways

The ultimate goal of computational and theoretical studies in asymmetric catalysis is to accurately predict the enantioselectivity and elucidate the complete reaction pathways. By integrating the information obtained from DFT calculations, MD simulations, and docking studies, it is possible to construct a comprehensive model of the catalytic cycle.

This integrated approach allows for the rationalization of experimentally observed stereoselectivities and can guide the design of new catalysts with improved performance. For instance, if computational models suggest that a particular steric interaction is crucial for high enantioselectivity, new derivatives of Hydroquinidine 4-chlorobenzoate could be designed with bulkier substituents to enhance this interaction.

The predictive power of these computational models is continually improving with the development of more accurate theoretical methods and increased computational resources. The synergy between computational and experimental studies is a powerful strategy for advancing the field of asymmetric catalysis. nih.gov

Analytical Methodologies for Chiral Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile chiral compounds like Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818). chromatographyonline.com The method's strength lies in the use of Chiral Stationary Phases (CSPs), which enable the separation of enantiomers. eijppr.comcsfarmacie.cz CSPs create a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte. eijppr.com The differing stability of these complexes results in different retention times, allowing for their separation and quantification. eijppr.com

For cinchona alkaloids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are particularly effective. eijppr.comcsfarmacie.cz Polysaccharide-based CSPs are known for their broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. mdpi.com The chiral recognition mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com

In a practical example related to a reaction catalyzed by Hydroquinidine 4-chlorobenzoate, the enantiomeric excess of the resulting diol product was determined using HPLC with a Pirkle Covalent Phenyl Glycine (B1666218) column. google.com This demonstrates the utility of specific CSPs in resolving chiral molecules within reaction mixtures involving this catalyst. The analysis of Hydroquinidine 4-chlorobenzoate itself would follow a similar principle, where a suitable CSP is selected to resolve it from its pseudoenantiomer, hydroquinine (B45883) 4-chlorobenzoate.

Table 1: Exemplary HPLC Conditions for Chiral Analysis of Cinchona Alkaloid Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., Chiralpak® IA, AD) | Provides the chiral environment for enantioseparation. mdpi.com |

| Pirkle-type (e.g., Phenyl Glycine) | Effective for compounds with π-acid/π-base groups. eijppr.comgoogle.com | |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol with additives (e.g., diethylamine) | Modulates retention time and peak shape. |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with buffers (e.g., ammonium (B1175870) formate) | Suitable for more polar analytes and LC-MS coupling. scispace.com |

| Detector | UV-Vis Detector (e.g., at 254 nm or 310 nm) | Quantifies the analyte based on its chromophore. |

| Circular Dichroism (CD) Detector | Provides additional confirmation of enantiomeric identity. | |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Affects separation efficiency and retention times. conicet.gov.ar |

Gas Chromatography (GC) for Enantiomeric Ratio Determination

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com For complex pharmaceutical molecules like Hydroquinidine 4-chlorobenzoate, which have low volatility, direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. scispace.com

This indirect approach involves reacting the analyte with a chiral or achiral derivatizing agent. If an achiral agent is used, the resulting derivatives must be separated on a chiral GC column. Common chiral stationary phases for GC are based on cyclodextrins or amino acid derivatives. chromatographyonline.com A potential drawback of derivatization is the risk of racemization under the reaction conditions, which could lead to inaccurate enantiomeric ratio measurements. scispace.com

While direct GC analysis of Hydroquinidine 4-chlorobenzoate is not commonly reported, the principles of the technique are applicable. The selection of the appropriate derivatization agent and chiral column is crucial for developing a successful method.

Table 2: Potential GC Methodologies for Chiral Analysis

| Step | Technique/Agent | Rationale |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility by converting polar -OH groups. |

| Acylation (e.g., with trifluoroacetic anhydride) | Increases volatility and can improve detector response. | |

| GC Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX) | Offers enantioselectivity for a wide range of chiral compounds. chromatographyonline.com |

| Amino acid-based CSP (e.g., Chirasil-L-Val) | Provides separation based on specific chiral interactions. scispace.com | |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |

Spectrophotometric and Colorimetric Methods for High-Throughput Screening (HTS) of Enantiomeric Excess

High-throughput screening (HTS) methods are invaluable for rapidly optimizing asymmetric reactions. Spectrophotometric and colorimetric assays allow for the fast determination of enantiomeric excess (ee) in a large number of samples, often in a 96-well plate format. pnas.org

A notable study developed an HTS protocol that was tested on an asymmetric dihydroxylation reaction using Hydroquinidine 4-chlorobenzoate (referred to as (DHAD)CLB in the study) as the chiral ligand. pnas.orgnih.gov The method does not measure the ee of the ligand itself, but rather the chiral product (hydrobenzoin) formed under its influence. This is achieved using an indicator displacement assay (IDA). pnas.org In this system, a chiral host molecule (a boronic acid) binds to an indicator dye, producing a specific color or absorbance signal. When the chiral product of the reaction is introduced, it displaces the indicator from the host at a rate dependent on its enantiomeric composition, causing a measurable change in absorbance. pnas.org

By using different host-indicator pairs and analyzing the absorbance changes with a supervised pattern recognition method like an artificial neural network (ANN), both the yield and the enantiomeric excess of the reaction product can be determined with high accuracy. pnas.org This approach bypasses the need for slower chromatographic separations for initial screening.

Table 3: HTS Assay Results for Asymmetric Dihydroxylation using Hydroquinidine 4-chlorobenzoate Ligand

| Analyte | Ligand Used | Literature ee (%) | Verified ee (%) by Derivatization | HTS Predicted ee (%) |

|---|

*Abbreviation for Hydroquinidine 4-chlorobenzoate used in the source study. pnas.org *Data sourced from PNAS research article on HTS protocols. pnas.org

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time without the need for sample extraction. researchgate.net These methods provide valuable kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, and products directly in the reaction vessel. For reactions involving Hydroquinidine 4-chlorobenzoate, techniques like Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor a reaction by tracking characteristic peaks. For instance, in a reaction where Hydroquinidine 4-chlorobenzoate is a catalyst or reactant, one could monitor the disappearance of a specific vibrational band (e.g., the C=O stretch of the ester group) or the appearance of a new band corresponding to a product. acs.org

NMR Spectroscopy: In situ NMR can provide detailed structural information about the species present in a reaction mixture over time. It can be used to track the conversion of a starting material to a product and identify any intermediates that may form. For example, the use of Cinchona alkaloid dimers as chiral solvating agents has been studied via ¹H NMR to discern mandelic acid derivatives. acs.org

While direct in situ monitoring of reactions specifically involving Hydroquinidine 4-chlorobenzoate is not extensively documented, the principles are widely applied in process chemistry. The main challenge is often the complexity of the reaction mixture, which can make spectral deconvolution difficult. However, advanced data analysis techniques can help overcome these issues. The development of specialized probes that can be immersed directly into the reaction vessel has made these techniques more accessible for routine use. researchgate.net

Table 4: Applicability of In Situ Spectroscopic Techniques

| Technique | Information Provided | Potential Application for Hydroquinidine 4-chlorobenzoate |

|---|---|---|

| FTIR Spectroscopy | Functional group changes, reaction kinetics. | Monitoring the ester carbonyl group during a saponification reaction. |

| Raman Spectroscopy | Changes in molecular vibrations, particularly for non-polar bonds. | Tracking changes in the quinoline (B57606) ring structure during a reaction. acs.org |

| NMR Spectroscopy | Detailed molecular structure, quantification of species, stereochemistry. | Observing the formation of diastereomeric complexes in real-time. acs.org |

| X-Ray Diffraction (XRD) | Changes in crystalline phases. | Monitoring solid-state reactions or crystallizations. nih.govnih.gov |

Comparative Studies with Other Cinchona Alkaloid Derived Chiral Catalysts

Structure-Activity Relationships Across Different Quinine (B1679958)/Quinidine (B1679956) Derivatives

The catalytic behavior of Cinchona alkaloids is highly dependent on their molecular architecture. The core structure features a quinoline (B57606) ring and a quinuclidine (B89598) ring system, with key stereocenters at the C8 and C9 positions. Modifications, particularly at the C9 hydroxyl group, the C6' methoxy (B1213986) group, and the quinuclidine nitrogen, have led to a vast library of "non-natural" derivatives with tailored catalytic properties. tut.ac.jp

The C9 hydroxyl group is a common site for modification. Esterification or etherification of this group can significantly alter the steric and electronic environment of the catalytic pocket. For instance, replacing the C9-OH with bulky ester groups or converting it into a thiourea (B124793) or squaramide functionality can enhance enantioselectivity in various reactions by providing additional hydrogen-bonding interactions and creating a more defined chiral environment. rsc.orgdovepress.com In the catalytic asymmetric heterodimerization of ketenes, simple protected derivatives like Me-quinidine (MeQd) provided excellent enantioselectivity (98% ee), whereas bifunctional catalysts with hydrogen-bonding donor groups, such as benzamidoquinine and thiourea-quinine, demonstrated poor enantioselectivity and reactivity. nih.gov This highlights that the relationship between structure and activity is highly reaction-dependent, and a modification that is beneficial for one transformation may be detrimental to another.

The development of dimeric Cinchona alkaloids, where two alkaloid units are linked by a spacer, represents another strategy to enhance catalytic performance. These dimeric catalysts, such as (DHQ)₂PHAL, have shown superior enantioselectivity in reactions like the alkylation of glycine (B1666218) imines and the conjugate addition to alkynones compared to their monomeric counterparts. sigmaaldrich.com

| Catalyst Derivative | Reaction Type | Substrates | Key Finding | Reference |

| Quinine-derived Thiourea | Michael Addition | Nitromethane to chalcone | Excellent yield (up to 93%) and enantioselectivity (up to 95% ee). | uevora.pt |

| (DHQ)₂PHAL | Allylic Amination | Diimides to various substrates | Provides access to a diverse range of highly functionalized amine compounds. | sigmaaldrich.com |

| Me-quinidine (MeQd) | Ketene Heterodimerization | Alkyl/aryl ketenes | High yield and excellent enantioselectivity (98% ee) for the (S)-enantiomer. | nih.gov |

| Thiourea-quinine | Ketene Heterodimerization | Alkyl/aryl ketenes | Poor enantioselectivity and reactivity observed. | nih.gov |

| Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818) | Ketone Hydrogenation | Ethyl pyruvate (B1213749) | Enantioselectivity is dependent on modifier concentration. | researchgate.net |

| Quinine-derived Squaramide | Michael Addition | 1,3-dicarbonyl compounds to nitrostyrene | High yield (89%) and enantioselectivity (97% ee) in continuous-flow systems. | uevora.pt |

Pseudoenantiomeric Catalyst Effects (e.g., Hydroquinine (B45883) 4-chlorobenzoate)

Quinine and quinidine, along with their dihydro- analogues hydroquinine (DHQ) and hydroquinidine (DHQD), are diastereomers, not true enantiomers. However, they possess opposite configurations at the C8 and C9 stereocenters, which are critical to their catalytic function. Consequently, they often catalyze the formation of enantiomeric products, leading to their common designation as a pseudoenantiomeric pair. dovepress.com This principle allows for the selective synthesis of either enantiomer of a desired product simply by choosing the appropriate alkaloid catalyst. nih.gov

The pair of Hydroquinidine 4-chlorobenzoate and its pseudoenantiomer, Hydroquinine 4-chlorobenzoate, exemplifies this effect. In the enantioselective hydrogenation of ethyl pyruvate over a Pt/γ-Al2O3 catalyst, these two modifiers induce opposite chirality in the product, ethyl lactate (B86563). researchgate.net An intriguing and unusual phenomenon was observed where the sense of enantioselectivity inverted based on the concentration of the chiral modifier. For Hydroquinidine 4-chlorobenzoate, low concentrations favored the formation of (S)-ethyl lactate, while higher concentrations led to the (R)-ethyl lactate. researchgate.net Conversely, Hydroquinine 4-chlorobenzoate showed the opposite trend. researchgate.net Similarly, in the hydrogenation of 2,2,2-trifluoroacetophenone (B138007), the use of quinidine (QD) and its derivatives as modifiers led to an inversion in the sense of enantioselection compared to cinchonine-based catalysts. capes.gov.br

This pseudoenantiomeric relationship is a cornerstone of their application in asymmetric synthesis, providing a straightforward method to access both product enantiomers with high optical purity.

| Catalyst | Reaction | Substrate | Product Configuration | Key Finding | Reference |

| Hydroquinidine 4-chlorobenzoate | Hydrogenation | Ethyl Pyruvate | (S) at low concentration, (R) at high concentration | First example of enantio-inversion induced solely by modifier concentration. | researchgate.net |

| Hydroquinine 4-chlorobenzoate | Hydrogenation | Ethyl Pyruvate | (R) at low concentration, (S) at high concentration | Demonstrates the opposite trend to its pseudoenantiomer. | researchgate.net |

| Quinine (7-Q derivative) | Conjugate Addition | Hydrazide to aliphatic enones | Access to one enantiomer of chiral pyrazolines. | nih.gov | |

| Quinidine (7-QD derivative) | Conjugate Addition | Hydrazide to aliphatic enones | Access to the opposite enantiomer of chiral pyrazolines. | nih.gov |

Rationalizing Differential Catalytic Performance Among Analogues

The differential catalytic performance among Cinchona alkaloid analogues can be rationalized by considering their structural and conformational properties. The widely accepted mechanism for many reactions involves bifunctional catalysis, where the basic quinuclidine nitrogen acts as a Brønsted base (or Lewis base/nucleophile) to activate one substrate, while the C9-OH group acts as a Brønsted acid to activate the other reaction partner via hydrogen bonding. dovepress.com

The relative orientation of the quinoline and quinuclidine rings creates a "chiral pocket" around this active site. dovepress.com The conformation of the C9-C8 bond is crucial in defining the shape of this pocket and, therefore, the facial selectivity of the substrate's approach. For pseudoenantiomeric pairs like quinine and quinidine, the torsion angle N-C(8)-C(9)-O has an opposite sign. thieme-connect.com This conformational difference is a primary reason why they direct the reactants to form opposite enantiomers.

Furthermore, modifications to the C9-OH group, such as in Hydroquinidine 4-chlorobenzoate, directly impact the hydrogen-bonding capability and the steric bulk around the catalytic center. The 4-chlorobenzoyl group alters the electronic nature and steric hindrance compared to a simple hydroxyl group, influencing the substrate-catalyst interactions. In heterogeneous catalysis, such as the hydrogenation of ketones on platinum surfaces, the alkaloid modifier's adsorption geometry on the metal surface is critical. acs.org The quinoline part of the molecule typically anchors the catalyst to the surface, and the way the rest of the molecule orients itself dictates the chiral environment for the hydrogenation, explaining the observed enantioselectivities. acs.org The sensitivity of the system to steric factors is also demonstrated by the drop in conversion observed with the bulkier hydroquinidine 4-chlorobenzoate in certain epoxidation reactions, suggesting that a precise fit between the catalyst and the substrate is necessary for optimal performance. mdpi.com

Future Research Directions and Emerging Paradigms in Asymmetric Catalysis

Development of Immobilized and Recoverable Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818) Catalysts

A significant drawback of homogeneous catalysts, including hydroquinidine 4-chlorobenzoate, is the difficulty in separating them from the reaction mixture post-reaction. This not only complicates product purification but also prevents the cost-effective recovery and reuse of what is often an expensive chiral auxiliary. Future research is increasingly focused on heterogenization strategies, which involve anchoring the catalyst to a solid support.

The development of immobilized catalysts offers several advantages:

Simplified Separation: The catalyst can be easily removed by simple filtration.

Enhanced Stability: Immobilization can sometimes protect the catalyst from degradation, leading to a longer operational lifetime.

Suitability for Continuous Processes: Supported catalysts are ideal for use in packed-bed reactors for flow chemistry applications.

Research in this area for cinchona alkaloids has explored various supports, including silica (B1680970), alumina (B75360), and organic polymers. acs.org For hydroquinidine 4-chlorobenzoate, covalent attachment to a support material represents a promising strategy. This could involve modifying either the quinuclidine (B89598) core or the chlorobenzoate moiety to include a linker suitable for grafting onto a solid surface. One of the key challenges is to ensure that the immobilization process does not significantly impede the catalyst's activity or enantioselectivity by blocking the active site or restricting conformational flexibility. Studies have demonstrated that for cinchona-modified platinum catalysts, the surface concentration of the chiral modifier has a profound effect on both reaction rates and the resulting enantiomeric excess (ee). acs.org Furthermore, methods for recovering the ligand after reactions have been demonstrated, with one process showing a 91% recovery of pure dihydroquinidine (B8771983) p-chlorobenzoate, highlighting the feasibility and benefit of such approaches. google.com

| Research Area | Objective | Potential Supports | Key Challenges |

| Catalyst Immobilization | To create a heterogeneous, reusable catalyst system. | Silica, Alumina, Carbon Nanotubes, Organic Polymers. | Maintaining high catalytic activity and enantioselectivity; preventing leaching of the catalyst from the support. |

| Catalyst Recovery | To enable cost-effective reuse of the chiral ligand. | Phase-transfer conditions, precipitation. | Ensuring high recovery yield without chemical degradation. |

Application in Novel Asymmetric Transformations Beyond Hydrogenation and Dihydroxylation

While hydroquinidine 4-chlorobenzoate is renowned for its role in Sharpless asymmetric dihydroxylation and certain enantioselective hydrogenations, its potential as a general organocatalyst is ripe for exploration in a wider array of chemical transformations. google.comnih.gov As a bifunctional catalyst possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group (in its parent hydroquinidine structure), it can, in principle, activate both electrophiles and nucleophiles.

A notable emerging application is in the field of asymmetric epoxidation. Research has shown that hydroquinidine 4-chlorobenzoate can act as an organocatalyst in the enantioselective epoxidation of prochiral vinylidene bisphosphonate esters using hydrogen peroxide as the oxidant. mdpi.com In this context, it is believed to activate hydrogen peroxide by deprotonation, thereby increasing its nucleophilicity. mdpi.com However, a drop in conversion was noted compared to other cinchona alkaloids, potentially due to the steric hindrance imposed by the 4-chlorobenzoate group. mdpi.com

Future work should systematically investigate its efficacy in other organocatalytic reactions, such as:

Asymmetric Michael additions

Aldol (B89426) and Mannich reactions

[4+2] Cycloadditions (Diels-Alder reactions)

Decarboxylative functionalizations researchgate.net

A study on the hydrogenation of ethyl pyruvate (B1213749) over a Pt/γ-Al2O3 catalyst modified with hydroquinidine 4-chlorobenzoate revealed a fascinating phenomenon where the stereochemical outcome of the reaction could be inverted based solely on the modifier's concentration. researchgate.net At low concentrations, the (S)-product was favored, whereas higher concentrations led to the formation of the (R)-product. researchgate.net This highlights the complex interplay between the catalyst, substrate, and modifier on the metal surface and suggests that similar intricate control mechanisms might be discovered in other novel transformations.

| Reaction | Substrate Example | Role of Hydroquinidine 4-chlorobenzoate | Observed Enantioselectivity (ee) | Reference |

| Epoxidation | Vinylidenebisphosphonate Esters | Organocatalyst activating hydrogen peroxide. | Moderate | mdpi.com |

| Hydrogenation | Ethyl Pyruvate | Chiral modifier on a Platinum catalyst. | Up to 17% (R) or 15% (S) depending on concentration. | researchgate.netresearchgate.netua.es |

| Dihydroxylation | trans-Stilbene (B89595) | Chiral ligand for Osmium tetroxide. | 85% ee | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, better process control, improved scalability, and often higher yields. researchgate.net The integration of hydroquinidine 4-chlorobenzoate-based catalytic systems into flow reactors and automated platforms is a critical direction for future research, particularly for industrial applications.

Immobilized versions of the catalyst, as discussed in section 9.1, are especially well-suited for this purpose. A packed-bed reactor containing the supported hydroquinidine 4-chlorobenzoate catalyst would allow for the continuous conversion of reactants into products, with the catalyst remaining contained within the reactor. This approach has been successfully explored for other cinchona-based systems. For instance, the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone (B138007) on a Pt-Cinchona catalyst has been demonstrated in a continuous-flow fixed-bed reactor, providing a proof-of-concept for this technology. researchgate.net

Automated synthesis platforms, which use robotics to perform multiple reactions in parallel, could also benefit from the development of robust hydroquinidine 4-chlorobenzoate catalytic methods. These platforms are invaluable for rapid reaction optimization and library synthesis. Developing standardized, reliable protocols using this catalyst would allow for its inclusion in high-throughput screening campaigns to discover new reactions and optimize conditions with minimal human intervention.

Exploration of Synergistic Catalytic Systems and Multicomponent Reactions

Synergistic catalysis, where two or more distinct catalysts work in concert to enable a transformation that is not possible with either catalyst alone, is a powerful strategy for inventing new reactions. Hydroquinidine 4-chlorobenzoate, with its organocatalytic capabilities, is an excellent candidate for use in dual-catalytic systems, for example, in combination with a transition metal catalyst. The cinchona alkaloid could activate one reactant via iminium ion formation or general base catalysis, while the metal complex activates the other, bringing them together in a highly controlled, stereoselective manner. acs.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The development of asymmetric MCRs is a significant challenge. Future research could focus on designing MCRs where hydroquinidine 4-chlorobenzoate acts as the chiral catalyst, orchestrating the cascade of bond-forming events to produce complex chiral molecules in a single step. The ability of cinchona alkaloids to operate via mechanisms like iminium catalysis opens the door to their use in such complex transformations. acs.org

Q & A

Q. What are the established synthetic routes for Hydroquinidine 4-chlorobenzoate, and how can purity be validated experimentally?

Hydroquinidine 4-chlorobenzoate is typically synthesized via esterification of hydroquinidine with 4-chlorobenzoic acid derivatives under controlled acidic or catalytic conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., dichloromethane or ethanol). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular confirmation. Residual solvents should be quantified using gas chromatography (GC) .

Q. Which analytical techniques are most reliable for characterizing Hydroquinidine 4-chlorobenzoate’s structural and physicochemical properties?

Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm stereochemistry and functional groups. Infrared spectroscopy (IR) identifies ester and aromatic C-Cl bonds (e.g., peaks near 1720 cm⁻¹ for esters, 750 cm⁻¹ for C-Cl). Differential scanning calorimetry (DSC) determines melting points and thermal stability. Solubility profiles should be assessed in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH conditions .

Q. What safety protocols are critical when handling Hydroquinidine 4-chlorobenzoate in laboratory settings?

The compound is classified as a skin and eye irritant (Hazard Statement: H315, H319). Use nitrile gloves, safety goggles, and fume hoods during handling. Spill management requires inert absorbents (e.g., vermiculite) and deactivation with dilute sodium bicarbonate. Storage should be in airtight containers at 2–8°C, away from light, with regular checks for decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields and enantiomeric purity in Hydroquinidine 4-chlorobenzoate synthesis?

Yield optimization involves screening catalysts (e.g., DMAP, sulfuric acid) and reaction temperatures (40–60°C). Enantiomeric purity is enhanced via chiral column chromatography (e.g., Chiralpak® IA) or crystallization using solvent mixtures (ethanol/water). Kinetic resolution studies under varying pH (4–7) and temperature gradients can reduce racemization .

Q. What strategies resolve contradictions in pharmacological data for Hydroquinidine 4-chlorobenzoate, such as conflicting IC₅₀ values across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using WHO-recommended reference materials. Apply meta-analysis frameworks to aggregate data, adjusting for batch effects via linear mixed models. False discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) minimizes Type I errors in high-throughput screens .

Q. How should researchers design dose-response studies to evaluate Hydroquinidine 4-chlorobenzoate’s activity in ion channel modulation?

Use a logarithmic concentration range (1 nM–100 µM) with ≥6 replicates per dose. Include positive controls (e.g., quinidine for K⁺ channel inhibition) and negative controls (vehicle-only). Patch-clamp electrophysiology provides real-time ion flux data, while fluorescence-based assays (e.g., FLIPR) enable high-throughput screening. Normalize results to baseline activity and apply nonlinear regression (Hill equation) for EC₅₀/IC₅₀ calculation .

Q. What computational methods predict Hydroquinidine 4-chlorobenzoate’s binding affinity to target proteins?

Molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures (PDB) identifies potential binding pockets. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100-ns trajectories. Free-energy perturbation (FEP) or MM-GBSA calculations quantify binding energies. Validate predictions with surface plasmon resonance (SPR) for kinetic binding constants (kₐ, kₑ) .

Methodological Considerations

Q. How can researchers ensure reproducibility in Hydroquinidine 4-chlorobenzoate-based experiments?

Document all experimental variables (solvent lot numbers, equipment calibration dates) using electronic lab notebooks (ELNs). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data storage. Cross-validate key findings with orthogonal assays (e.g., NMR vs. HPLC for purity) .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data?

Use probit or logit regression for mortality curves (LC₅₀/LD₅₀). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series toxicity data, mixed-effects models account for repeated measures. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .

Q. How should stability studies be structured to assess Hydroquinidine 4-chlorobenzoate under varying storage conditions?